molecular formula C13H16N2O4 B8528750 3-tert-Butyl-5-(4-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 88151-10-4

3-tert-Butyl-5-(4-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B8528750
CAS No.: 88151-10-4
M. Wt: 264.28 g/mol
InChI Key: IBONWXNTOFYLKU-UHFFFAOYSA-N
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Description

3-tert-Butyl-5-(4-nitrophenyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

88151-10-4

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

3-tert-butyl-5-(4-nitrophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)14-8-11(19-12(14)16)9-4-6-10(7-5-9)15(17)18/h4-7,11H,8H2,1-3H3

InChI Key

IBONWXNTOFYLKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(OC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 270 ml of CH2Cl2, 12.97 g of α-[(tert-butylamino)methyl]-p-nitrobenzyl alcohol is dissolved. The solution is cooled to -5° C. and 54 ml of 12.5% phosgene in benzene is added slowly. After the addition is completed, the mixture is stirred for 3.5 hours and poured on ice. The organic phase is separated, and the aqueous layer is extracted with CH2Cl2 (2×100 ml). The combined organic layers are washed with saturated NaHCO3 solution (2×250 ml), 100 ml of H2O and dried over MgSO4. The solution is evaporated to dryness to give 16.3 g, which is recrystallized from MeOH twice to afford 12.58 g of 3-tert-butyl-5-(p-nitrophenyl)-2-oxazolidinone, mp 123°-125° C. This product (10 g) is dissolved in 200 ml of MeOH and hydrogenated over 6 g of Raney nicke at 51 p.s.i.g at 40° C. to give, after filtration and evaporation, 8.21 g of 5-(p-aminophenyl)-3-tert-butyl-2-oxazolidinone, mp 125°-129° C.
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.97 g
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two

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